molecular formula C18H16ClN3O2 B7686470 2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

Cat. No.: B7686470
M. Wt: 341.8 g/mol
InChI Key: NMFHPCKIUNPENK-UHFFFAOYSA-N
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Description

2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a 1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl moiety

Properties

IUPAC Name

2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-6-5-7-13(10-11)16-21-18(24-22-16)12(2)20-17(23)14-8-3-4-9-15(14)19/h3-10,12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFHPCKIUNPENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the 3-methylphenyl group:

    Formation of the benzamide core: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The benzamide core can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amide derivative, while oxidation could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Materials science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and benzamide core can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-methylphenyl)benzamide: This compound shares a similar benzamide core but differs in the substitution pattern.

    N-(3-chlorophenyl)-2-methylbenzamide: Another benzamide derivative with a different substitution pattern.

    1-(3-methylphenyl)-1,2,4-oxadiazole: A compound featuring the oxadiazole ring but lacking the benzamide core.

Uniqueness

2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide is unique due to the combination of the benzamide core, 2-chloro substitution, and the 1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

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